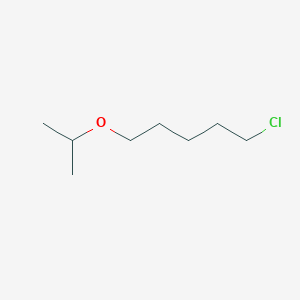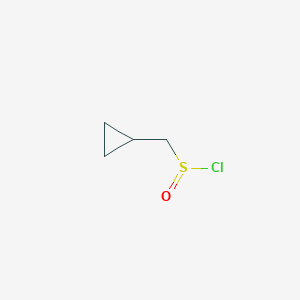
Cyclopropylmethanesulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethanesulfinyl chloride is an organosulfur compound with the molecular formula C₄H₇ClOS It is a derivative of methanesulfonyl chloride, featuring a cyclopropyl group attached to the methanesulfinyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropylmethanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanethiol with sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction typically proceeds as follows:
[ \text{Cyclopropylmethanethiol} + \text{Sulfuryl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and improved safety. The use of continuous flow reactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropylmethanesulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylmethanesulfonic acid.
Reduction: Reduction reactions can convert it to cyclopropylmethanesulfinate.
Substitution: It readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions with nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), and thiols (RSH) are typically carried out in the presence of a base such as pyridine.
Major Products
Oxidation: Cyclopropylmethanesulfonic acid.
Reduction: Cyclopropylmethanesulfinate.
Substitution: Cyclopropylmethanesulfonamides, cyclopropylmethanesulfonates, and cyclopropylmethanesulfonothioates.
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethanesulfinyl chloride has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of cyclopropylmethanesulfinyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with amino groups in proteins, leading to the formation of sulfonamide linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler analog with the formula CH₃SO₂Cl, used in similar reactions but lacks the cyclopropyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a tolyl group, commonly used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
Cyclopropylmethanesulfinyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for introducing the cyclopropylmethanesulfonyl moiety into target molecules, potentially leading to compounds with unique biological and chemical properties .
Eigenschaften
Molekularformel |
C4H7ClOS |
|---|---|
Molekulargewicht |
138.62 g/mol |
IUPAC-Name |
cyclopropylmethanesulfinyl chloride |
InChI |
InChI=1S/C4H7ClOS/c5-7(6)3-4-1-2-4/h4H,1-3H2 |
InChI-Schlüssel |
NBFNMGSIVUAWRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


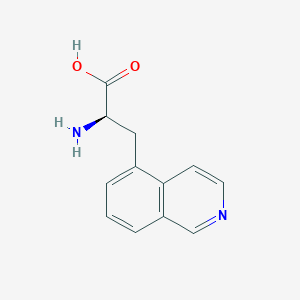
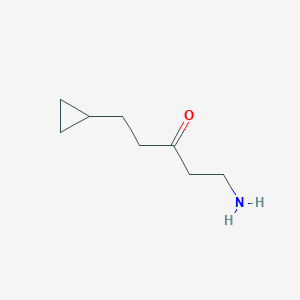
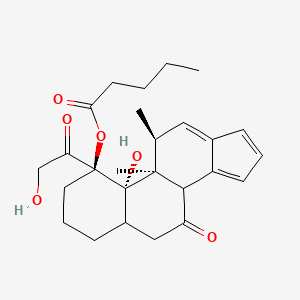

![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)

![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
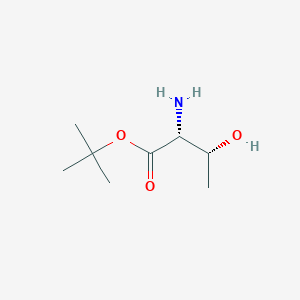
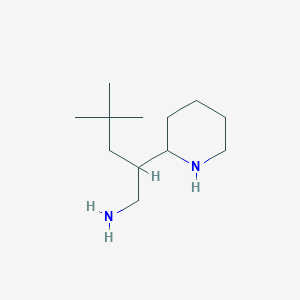
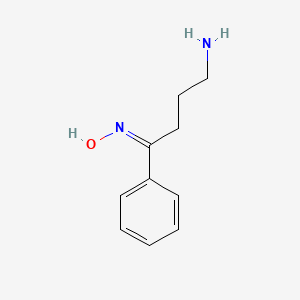
methanol](/img/structure/B13155783.png)

![1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
